![molecular formula C17H12F4N4O3S3 B2528302 2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-38-4](/img/structure/B2528302.png)
2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a chemical substance with the molecular formula C17H12F4N4O3S3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions. For instance, a new trifluoromethyl-substituted diamine monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Applications De Recherche Scientifique
Anticancer Potential
“MLS000331332” has shown promise as a potential anticancer agent. Its unique chemical structure suggests interactions with cellular pathways involved in cancer progression. Researchers are investigating its effects on tumor growth, apoptosis (programmed cell death), and metastasis inhibition. Preclinical studies have demonstrated its ability to suppress cancer cell proliferation, making it an exciting candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
The compound’s sulfonamide and thiadiazole moieties contribute to its anti-inflammatory activity. It may modulate immune responses by inhibiting pro-inflammatory cytokines or enzymes. Researchers are exploring its potential in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
Neuroprotective Effects
Given its structural features, “MLS000331332” could play a role in neuroprotection. Studies suggest that it might enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are investigating its potential in neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .
Antibacterial and Antifungal Activity
The trifluoromethyl group in the compound contributes to its antimicrobial properties. Researchers have observed inhibition of bacterial and fungal growth in vitro. Investigations are ongoing to explore its efficacy against specific pathogens and potential applications in drug development .
Cardiovascular Applications
The compound’s cardiovascular effects are intriguing. It may influence blood pressure regulation, vascular tone, or platelet aggregation. Researchers are studying its impact on cardiovascular diseases, including hypertension and thrombosis .
Chemoinformatics and Drug Design
“MLS000331332” serves as an interesting case study for chemoinformatics and computational drug design. Researchers use it to validate algorithms, predict binding affinities, and optimize drug-like properties. Its diverse functional groups make it valuable for exploring structure-activity relationships and designing novel compounds .
Mécanisme D'action
Safety and Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Always handle it with appropriate safety measures.
Orientations Futures
Propriétés
IUPAC Name |
2-[2-[(2-fluorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O3S3/c18-10-5-1-4-8-13(10)31(27,28)25-11-6-2-3-7-12(11)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYAWGCJBOSPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)

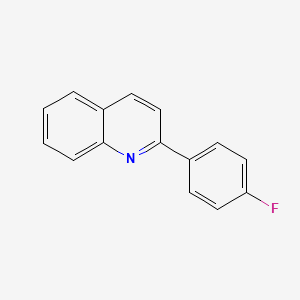
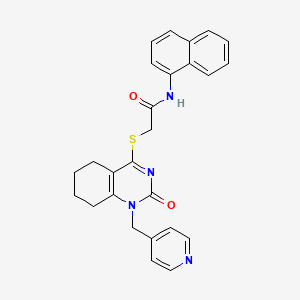
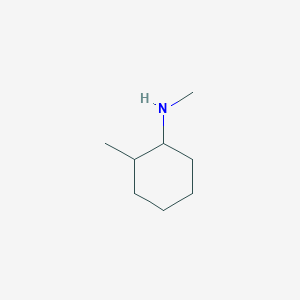
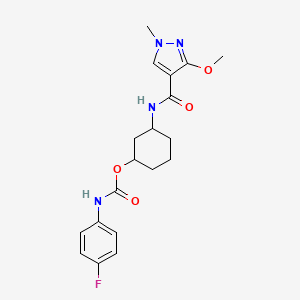

![N-(1,3-benzodioxol-5-ylmethyl)-4-[6-[(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)thio]-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]butanamide](/img/structure/B2528234.png)
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
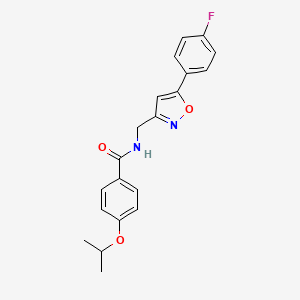
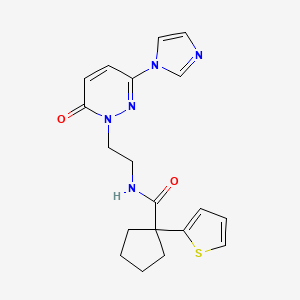
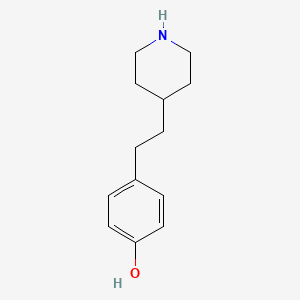
![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2528242.png)